N-([2,3'-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-10-15(11(2)19(3)18-10)16(20)17-8-13-4-5-14(22-13)12-6-7-21-9-12/h4-7,9H,8H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATZPQNWSKIMSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves the reaction of 2,3’-bifuran-5-ylmethylamine with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3).
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid derivatives from oxidation and alcohols or amines from reduction reactions.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can bind to metal ions, influencing various biochemical pathways. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
However, general comparisons can be drawn with structurally related N-substituted pyrazoline derivatives from the literature (e.g., ). Below is a structural and functional analysis:
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
Substituent Diversity: The target compound’s bifuran-methyl group contrasts with the halogenated aryl substituents in . Bifurans may confer improved π-π stacking interactions in biological systems, whereas halogenated groups (e.g., 4-fluorophenyl in ) enhance lipophilicity and receptor binding .
Functional Group Impact :
- The carboxamide bridge in the target compound could enhance hydrogen-bonding capacity compared to the aldehyde groups in , which are more reactive and less stable in physiological conditions .
Crystallographic Data: Compounds in were confirmed via X-ray crystallography, revealing planar pyrazoline rings and intermolecular interactions (e.g., C–H···O bonds) . No such data exist for the target compound, limiting insights into its solid-state behavior.
Comparison with Bioactive Pyrazole and Furan Derivatives
While focuses on anandamide (a cannabinoid receptor ligand), the target compound’s bifuran and pyrazole motifs suggest hypothetical pharmacological relevance.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antifungal, and anti-inflammatory properties, supported by data tables and relevant research findings.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
These results indicate that the compound exhibits promising activity against breast cancer (MCF7) and lung cancer (A549), with IC50 values suggesting effective inhibition of cell proliferation.
Antifungal Activity
The antifungal properties of pyrazole derivatives have also been explored. Compounds similar to this compound have demonstrated significant efficacy against various fungal strains.
Table 2: Antifungal Activity Against Fungal Strains
| Compound | Fungal Strain | Inhibition (%) | Reference |
|---|---|---|---|
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)... | Fusarium spp. | 85 | |
| Pyrazole-linked thiourea derivatives | Candida albicans | 90 |
These findings suggest that the compound may serve as a lead for developing new antifungal agents.
Anti-inflammatory Activity
In addition to its anticancer and antifungal properties, the compound exhibits anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and enzymes.
Table 3: Anti-inflammatory Effects
| Compound | Assay | IC50 (µM) | Reference |
|---|---|---|---|
| N-([2,3'-bifuran]-5-ylmethyl)-... | NO Production | 12.00 | |
| Pyrazole derivatives | TNF-alpha Inhibition | 15.00 |
The inhibition of nitric oxide (NO) production indicates that this compound may have therapeutic potential in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:
- Anticancer Mechanism : A study by Bouabdallah et al. reported that certain pyrazole derivatives induced apoptosis in cancer cells through mitochondrial pathways .
- Antifungal Efficacy : Research indicated that pyrazole carboxamides displayed notable antifungal activity against pathogenic fungi, suggesting their utility in agricultural applications .
- Inflammation Modulation : Another study highlighted the ability of pyrazole compounds to modulate inflammatory responses by inhibiting key signaling pathways involved in inflammation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-([2,3'-bifuran]-5-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation for pyrazole formation and subsequent coupling with bifuran derivatives. Key steps include:
- Use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base for nucleophilic substitution reactions .
- Optimization of reaction time, temperature (e.g., room temperature vs. reflux), and stoichiometric ratios of intermediates to minimize side products.
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Characterization by TLC and HPLC to monitor reaction progress .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectral and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and integration ratios .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : For unambiguous confirmation of 3D structure and stereochemistry, as demonstrated in related pyrazole-triazole hybrids .
Q. What physicochemical properties (e.g., solubility, logP) are critical for its bioavailability, and how can they be experimentally determined?
- Methodological Answer :
- Polar Surface Area (PSA) : Predicts membrane permeability; calculated as ~49.83 Ų using computational tools .
- Solubility : Assessed via shake-flask method in buffers (pH 1.2–7.4) and DMSO.
- logP : Determined experimentally via HPLC or calculated using software like ChemAxon.
- Acid dissociation constant (pKa) : Predicted at 9.01±0.20, influencing ionization state in biological systems .
Q. How can preliminary hypotheses about its biological activity be formulated based on structural analogs?
- Methodological Answer :
- Compare with pyrazole-1-carbothioamide derivatives showing antimicrobial or anticancer activity .
- Analyze substituent effects: Bifuran groups may enhance π-π stacking with enzyme active sites, while methyl groups on pyrazole improve metabolic stability .
Advanced Research Questions
Q. What computational and experimental approaches are recommended to study its interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like cyclooxygenase-2 (COX-2) or kinase domains .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD, kon/koff).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Q. How can contradictions between predicted and experimental solubility or bioactivity data be resolved?
- Methodological Answer :
- Validate computational predictions (e.g., PSA, logP) with experimental assays .
- Use Hansen Solubility Parameters to refine solvent selection for formulation.
- Perform dose-response assays (e.g., IC50 in cell lines) to reconcile discrepancies in bioactivity .
Q. What strategies are effective for modifying the compound to enhance selectivity or reduce off-target effects?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., -F) on the bifuran moiety to modulate electronic effects .
- Replace the carboxamide with a sulfonamide group to alter hydrogen-bonding patterns.
- Conduct SAR studies using analogs with varied substituents on the pyrazole ring .
Q. How can degradation pathways and stability under physiological conditions be systematically analyzed?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base), followed by HPLC-MS to identify degradation products .
- Plasma Stability Assays : Incubate with human plasma and quantify parent compound loss via LC-MS/MS.
Q. What structural insights from related compounds (e.g., pyrazolyl-1,2,3-triazoles) can guide its application in targeted therapies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
